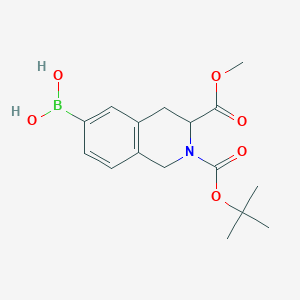

(2-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

Description

The compound (2-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is a boronic acid derivative featuring a tetrahydroisoquinoline scaffold with two ester functionalities: a tert-butoxycarbonyl (Boc) group at position 2 and a methoxycarbonyl group at position 3.

Key applications of this compound lie in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as critical intermediates in pharmaceutical synthesis. The Boc and methoxycarbonyl groups enhance stability during synthetic processes while allowing selective deprotection for downstream functionalization.

Properties

IUPAC Name |

[3-methoxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-6-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO6/c1-16(2,3)24-15(20)18-9-10-5-6-12(17(21)22)7-11(10)8-13(18)14(19)23-4/h5-7,13,21-22H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTWOZDREKFWEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CN(C(C2)C(=O)OC)C(=O)OC(C)(C)C)C=C1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50723217 | |

| Record name | [2-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50723217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897375-70-1 | |

| Record name | [2-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50723217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for deprotection of the Boc group, and oxidizing agents such as hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions yield boronic esters or borates.

Scientific Research Applications

Chemistry

In chemistry, (2-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent for cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

In biology and medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors and drug delivery agents. The stability and reactivity of (2-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid make it a promising candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its unique structure allows for the design of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition and drug delivery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Structural and Functional Group Comparisons

- Boc vs. Benzyloxycarbonyl: The Boc group (tert-butyl) in the target compound offers superior steric protection and acid-labile deprotection compared to the benzyloxycarbonyl group in , which requires hydrogenolysis . This makes the target compound more suitable for acidic reaction conditions.

- Methoxycarbonyl Addition: The presence of a methoxycarbonyl group at position 3 distinguishes the target compound from B82291 .

Physicochemical Properties

Table 2: Solubility and Stability

- Log S and Solubility : The target compound’s Log S is estimated to be lower than due to increased lipophilicity from the Boc group. However, the methoxycarbonyl group may partially offset this by introducing hydrogen-bonding capacity.

- Thermal Stability : The Boc group decomposes at temperatures >150°C, similar to , while the benzyloxycarbonyl group in is less thermally stable .

Biological Activity

(2-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with boronic acid functionality. The presence of the tert-butoxycarbonyl and methoxycarbonyl groups enhances its solubility and reactivity. The structural formula can be represented as follows:

Research indicates that compounds with a tetrahydroisoquinoline scaffold can act as inhibitors of various enzymes involved in cancer progression. A notable target is Tyrosyl DNA phosphodiesterase II (TDP2), which repairs DNA damage caused by topoisomerase II inhibitors. Inhibition of TDP2 can enhance the efficacy of chemotherapeutic agents.

Enzyme Inhibition

Studies have shown that isoquinoline derivatives exhibit selective inhibition of TDP2. For instance, a related compound demonstrated an IC50 value of 1.9 μM against recombinant TDP2, indicating significant inhibitory potential without affecting homologous enzymes like TDP1 . This selectivity is crucial for minimizing side effects in therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the tetrahydroisoquinoline structure affect biological activity:

- Substitution Patterns : Compounds with substitutions at the C6 or C7 positions showed enhanced inhibition of TDP2. Conversely, substitutions at C5 led to inactivity regardless of the substituent type .

- Functional Groups : The presence of hydroxyl groups at specific positions was found to be detrimental to inhibitory activity, emphasizing the importance of functional group positioning on the scaffold's overall efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Isoquinoline Derivatives : A series of isoquinoline-1,3-diones were synthesized and evaluated for their ability to inhibit TDP2. The most potent compound exhibited low micromolar activity, showcasing the potential for developing new cancer therapeutics based on this scaffold .

- Cytotoxicity Studies : Compounds derived from tetrahydroisoquinolines were tested against various cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects at low micromolar concentrations (CC90 = 2.5 – 12 μM), suggesting their potential as anticancer agents .

- Radioligand Binding Studies : Research involving radiolabeled compounds demonstrated high-affinity binding to dopamine receptors, indicating possible neuropharmacological applications .

Data Tables

| Compound Name | IC50 (μM) | Target Enzyme | Notes |

|---|---|---|---|

| Compound 64 | 1.9 | TDP2 | Selective inhibitor |

| Compound 36 | 2.5 | Cytotoxicity | Effective in cancer cell lines |

| Compound 43 | 12 | Cytotoxicity | Low micromolar range |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc).

- Use inert atmosphere (N₂/Ar) to prevent boronic acid oxidation.

Basic: How to confirm the structural integrity of this compound post-synthesis?

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (calculated for C₁₈H₂₃BN₂O₅: ~366.17 g/mol) .

- FT-IR : B-O stretching (~1350 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹) .

Advanced: How does the Boc-protecting group influence the compound’s stability during cross-coupling reactions?

Methodological Answer :

The Boc group enhances stability by:

- Steric shielding : Prevents undesired side reactions (e.g., oxidation at the boronic acid site) during Suzuki-Miyaura couplings .

- Acid sensitivity : Boc can be cleaved under acidic conditions (e.g., TFA/DCM), requiring pH-neutral reaction environments.

- Example : In Pd-catalyzed couplings, avoid bases like K₂CO₃ if Boc deprotection is a risk; use milder bases (e.g., CsF) .

Data Contradiction Note :

Some studies report Boc cleavage under prolonged heating (>80°C) in polar aprotic solvents (DMF, DMSO). Mitigate by optimizing reaction time/temperature and confirming stability via TLC .

Advanced: How to resolve contradictory data in cross-coupling yields with this boronic acid?

Methodological Answer :

Contradictions often arise from:

- Substrate electronic effects : Electron-withdrawing groups (e.g., methoxycarbonyl) reduce boronic acid reactivity. Counteract by:

- Solvent choice : THF yields higher selectivity vs. DMF but slower kinetics. Optimize via DOE (Design of Experiments) .

Case Study :

In aryl halide couplings, yields dropped from 75% (THF) to 40% (DMSO) due to solvent coordination effects. Confirmed via ¹⁹F NMR (for fluorinated substrates) .

Basic: What are the recommended storage conditions to prevent degradation?

Q. Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent boronic acid oxidation .

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the boronic acid to boroxine .

- Solvent compatibility : For long-term storage, dissolve in dry DMSO (1–10 mM) under argon .

Advanced: How to analyze byproduct formation during metal-catalyzed reactions with this compound?

Methodological Answer :

Common byproducts include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.